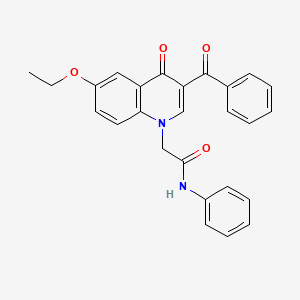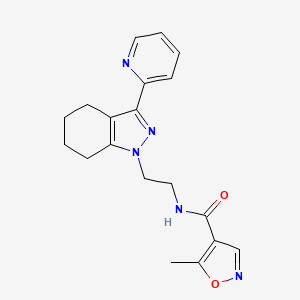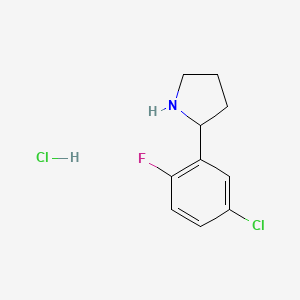![molecular formula C15H18FNO4 B2991123 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid CAS No. 2137706-75-1](/img/structure/B2991123.png)
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Synthesis
Research on fluoroquinolones, including those with similar structural features to the compound , has demonstrated significant interest in understanding their photophysical behaviors and developing efficient synthesis methods. For example, studies have explored the photochemistry of fluoroquinolones in aqueous solutions, revealing insights into their stability and reactivity under light exposure. Such investigations are crucial for designing fluoroquinolones with optimized pharmacological properties and minimal phototoxicity.
The synthesis of novel fluoroquinolones has been a critical area of research, with methodologies focusing on introducing various substituents to enhance their antibacterial and anticancer activities. These synthetic efforts aim to improve the compounds' selectivity and efficacy against specific targets.
Antimicrobial Applications
Several fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities, both in vitro and in vivo, against Mycobacterium tuberculosis and other strains. This research has identified compounds with potent activity against drug-resistant bacterial strains, highlighting the potential of fluoroquinolones in addressing the challenge of antimicrobial resistance. The mechanisms of action often involve the inhibition of bacterial enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerase IV.
Anticancer Applications
The exploration of fluoroquinolones as anticancer agents has uncovered compounds with promising antiproliferative effects against various cancer cell lines. These studies assess the compounds' ability to inhibit key enzymes involved in cancer cell DNA replication and repair, offering a potential therapeutic strategy for targeting cancer cells while sparing normal cells.
References
- Mella, Fasani, & Albini (2001) discussed the photochemistry of fluoroquinolones in aqueous solutions, highlighting their photostability and reactivity patterns.
- Senthilkumar et al. (2009) evaluated novel fluoroquinolones for their antimycobacterial activities, identifying compounds with significant efficacy against tuberculosis strains.
- Al-Trawneh et al. (2010) synthesized and assessed fluoroquinolones for their antimicrobial and antiproliferative activity, indicating dual-use potential in antibacterial and anticancer therapy.
Properties
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-7-12(16)11(13(18)19)6-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIDOXDZMZBHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)



![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)
![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)

